molecular formula C6H4ClN3 B581714 5-Chloroimidazo[1,2-C]pyrimidine CAS No. 1208086-02-5

5-Chloroimidazo[1,2-C]pyrimidine

Cat. No. B581714
M. Wt: 153.569
InChI Key: OJBUAPPCTMEOSX-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-C]pyrimidine is a chemical compound with the molecular formula C6H4ClN3 . It is a type of imidazo pyrimidinone, which has been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein that plays a key role in cell cycle regulation .


Synthesis Analysis

The synthesis of 5-Chloroimidazo[1,2-C]pyrimidine involves several steps, including protection as the phthalimide, chlorination, nucleophilic substitution, deprotection, acylation, and cyclodehydration . A series of compounds substituted with aromatic moieties at position 8 has been tested in in vitro enzyme assays .


Molecular Structure Analysis

The molecular structure of 5-Chloroimidazo[1,2-C]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. The compound has a molecular weight of 153.57 g/mol . The InChI code is 1S/C6H4ClN3/c7-6-9-2-1-5-8-3-4-10(5)6/h1-4H .


Physical And Chemical Properties Analysis

5-Chloroimidazo[1,2-C]pyrimidine has a molecular weight of 153.57 g/mol. It has a topological polar surface area of 30.2 Ų and a complexity of 130. It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrimidine Scaffolds

Pyrimidine scaffolds, including structures related to 5-Chloroimidazo[1,2-c]pyrimidine, play a crucial role in drug discovery due to their broad range of medicinal properties. These compounds are utilized as building blocks for developing drug-like candidates with anticancer, anti-infectious, anti-inflammatory properties, and more. Structure-activity relationship (SAR) studies highlight the potential for further exploration and development of these compounds in various disease targets (Cherukupalli et al., 2017).

Pyrimidine Analogs in Drug Development

Pyrimidines, due to their presence in DNA and RNA, form the basis of many pharmacological agents with a wide range of activities, including anticancer and anti-HIV effects. This review emphasizes the significance of pyrimidine analogs in the pharmaceutical industry and their role as a versatile scaffold for drug discovery, underscoring the importance of pyrimidine derivatives in developing new therapeutics (JeelanBasha & Goudgaon, 2021).

Imidazo[1,2-a]pyrimidines and Related Compounds

Safety And Hazards

5-Chloroimidazo[1,2-C]pyrimidine is classified as harmful if swallowed and causes skin irritation . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .

Future Directions

Recent research has focused on the synthesis and biological applications of pyrimidine derivatives, including 5-Chloroimidazo[1,2-C]pyrimidine . Future research could focus on developing new structural designs and novel active pyrimidine scaffolds with more activity and less harm .

properties

IUPAC Name

5-chloroimidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-2-1-5-8-3-4-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBUAPPCTMEOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N2C1=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680988
Record name 5-Chloroimidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroimidazo[1,2-C]pyrimidine

CAS RN

1208086-02-5
Record name 5-Chloroimidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloroimidazo[1,2-c]pyrimidine
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